N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.
Formation of the benzamide core: This is typically done through amidation reactions using suitable amines and carboxylic acid derivatives.
Introduction of the propan-2-yloxy group: This can be achieved through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones when the thiophene ring is involved.
Reduction: Reduction reactions can be used to modify the azepane ring or reduce any nitro groups if present.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the benzamide core can introduce various functional groups.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: This compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azepane and thiophene rings, along with the benzamide core, can interact with various biological pathways, influencing processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
- N-[2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
- N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the azepane and thiophene rings, along with the benzamide core, allows for diverse interactions and applications that may not be possible with simpler analogs.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H30N2O2S/c1-17(2)26-19-11-9-18(10-12-19)22(25)23-16-20(21-8-7-15-27-21)24-13-5-3-4-6-14-24/h7-12,15,17,20H,3-6,13-14,16H2,1-2H3,(H,23,25) |
InChI Key |
OJUADLYIVSZNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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